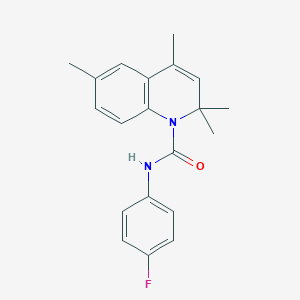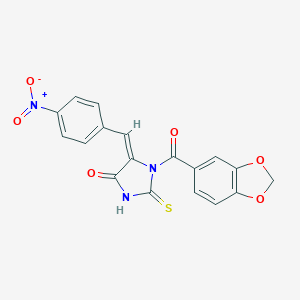![molecular formula C18H19NO3 B430619 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B430619.png)
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol It is known for its unique chemical structure, which includes an isopropyl group attached to an aniline moiety, a carbonyl group, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate typically involves the reaction of 4-isopropylaniline with phenyl acetate in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Organic solvents such as dichloromethane or ethanol are often employed.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The phenyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
2-{[4-(propan-2-yl)phenyl]carbamoyl}phenyl acetate can be compared with other similar compounds, such as:
2-[(4-Methylanilino)carbonyl]phenyl acetate: Similar structure but with a methyl group instead of an isopropyl group.
2-[(4-Ethylanilino)carbonyl]phenyl acetate: Contains an ethyl group instead of an isopropyl group.
2-[(4-Butylanilino)carbonyl]phenyl acetate: Features a butyl group in place of the isopropyl group.
The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3g/mol |
IUPAC Name |
[2-[(4-propan-2-ylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C18H19NO3/c1-12(2)14-8-10-15(11-9-14)19-18(21)16-6-4-5-7-17(16)22-13(3)20/h4-12H,1-3H3,(H,19,21) |
InChI Key |
ODNREFZJYSRGEJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B430538.png)
![1-{4-nitrophenyl}-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B430539.png)
![2-[2-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-oxoethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B430540.png)
![4,4,8-trimethyl-2-(2-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430541.png)

![methyl (2Z)-[2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B430546.png)

![2,2,4-Trimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430550.png)
![6-(3-hydroxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one](/img/structure/B430552.png)
![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
![4,4,6,8-tetramethyl-2-(4-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430554.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B430556.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-methylanilino)methylidene]propanamide](/img/structure/B430559.png)
